molecular formula C14H16N2O2 B13871693 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine

4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine

Cat. No.: B13871693
M. Wt: 244.29 g/mol
InChI Key: ZHMZIVKTHGPNMR-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes both methoxy and diamine functional groups

Preparation Methods

The synthesis of 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzene derivative, followed by reduction to form the diamine group. The methoxy group can be introduced through electrophilic aromatic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts to improve yield and efficiency.

Chemical Reactions Analysis

4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the diamine group into nitro groups under specific conditions.

    Reduction: The nitro groups can be reduced back to diamine groups using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents used in these reactions include hydrochloric acid, hydrogen, and various catalysts. Major products formed depend on the specific reaction conditions but can include substituted benzene derivatives and other aromatic compounds.

Scientific Research Applications

4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism by which 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and diamine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar compounds to 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine include:

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methoxy]benzene-1,2-diamine

InChI

InChI=1S/C14H16N2O2/c1-17-11-4-2-3-10(7-11)9-18-12-5-6-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3

InChI Key

ZHMZIVKTHGPNMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC(=C(C=C2)N)N

Origin of Product

United States

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